

# Beyond Polyethylene Glycol: A Comparative Guide to Alternative Linkers in Bioconjugation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Triethylene glycol monobenzyl ether*

Cat. No.: B150724

[Get Quote](#)

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that significantly impacts the efficacy, stability, and safety of therapeutics like antibody-drug conjugates (ADCs). While polyethylene glycol (PEG) linkers, such as **triethylene glycol monobenzyl ether**, have been the industry standard, concerns regarding immunogenicity and non-biodegradability have driven the exploration of innovative alternatives. This guide provides an objective comparison of promising alternatives to PEG-based linkers, supported by experimental data, to inform the selection of optimal linkers for next-generation bioconjugates.

The ideal linker should enhance the therapeutic properties of a bioconjugate by improving its solubility, stability, and pharmacokinetic profile, without eliciting an adverse immune response. While PEG linkers have demonstrated efficacy in many applications, the emergence of anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance of PEGylated drugs, reducing their effectiveness and potentially causing hypersensitivity reactions.<sup>[1][2][3][4]</sup> This has spurred the development of alternative hydrophilic linkers that are both effective and biocompatible. This guide focuses on a comparative analysis of four promising classes of alternatives: polysarcosine, polypeptides, polysaccharides, and zwitterionic polymers.

## Comparative Performance of Alternative Linkers

The selection of a linker technology should be based on a thorough evaluation of its impact on the bioconjugate's performance. The following table summarizes key quantitative data from studies comparing these alternatives to traditional PEG linkers.

| Linker Class         | Alternative Example                                 | Key Performance Metric                       | PEG Linker Performance                             | Alternative Linker Performance           | Reference    |
|----------------------|-----------------------------------------------------|----------------------------------------------|----------------------------------------------------|------------------------------------------|--------------|
| Polysarcosine (pSar) | pSar-Interferon                                     | In Vitro Antiproliferative Activity (IC50)   | Comparable to pSar-Interferon                      | Slightly more potent than PEG-Interferon | [5][6][7][8] |
| pSar-Interferon      | In Vivo Tumor Accumulation (Fluorescence Intensity) | Lower accumulation                           | Higher accumulation in tumor sites                 |                                          | [5][6][7][8] |
| pSar-Interferon      | Immunogenicity (Anti-IFN Antibody Titer)            | Higher antibody titer                        | Significantly lower anti-IFN antibody levels       |                                          | [5][6][7][8] |
| pSar-ADC (DAR 8)     | Pharmacokinetics (Clearance in mice, mL/day/kg)     | 47.3                                         | 38.9                                               |                                          | [9][10]      |
| pSar-ADC (DAR 8)     | In Vivo Efficacy (%) Tumor Growth Inhibition        | Less effective at promoting tumor regression | More efficient at improving ADC antitumor activity |                                          | [9][10]      |
| Polypeptides         | Glycine-Serine (GS) repeats                         | Biodegradability                             | Non-biodegradable                                  | Degrades into natural amino acids        | [1][11]      |

|                          |                                                     |                                                   |                                                 |                                                    |
|--------------------------|-----------------------------------------------------|---------------------------------------------------|-------------------------------------------------|----------------------------------------------------|
| Valine-Alanine (Val-Ala) | Aggregation of high DAR ADCs                        | Val-Cit (PEG-containing) showed 1.80% aggregation | No obvious increase in aggregation              | [12]                                               |
| Val-Ala                  | In Vitro Cytotoxicity (IC50)                        | 92 pmol/L (Val-Ala linker)                        | 61 pmol/L (Sulfatase-cleavable linker)          | [12]                                               |
| Polysaccharides          | Dextran                                             | Biocompatibility                                  | Generally biocompatible, but can be immunogenic | Highly biocompatible and biodegradable<br>[11][13] |
| Zwitterionic Polymers    | Poly(carboxy betaine) (pCB)                         | In Vivo Plasma Half-life (t <sub>1/2β</sub> )     | 13 h (PEG-like polymer conjugate)               | 17 h<br>[11][14][15]                               |
| pCB-Insulin              | In Vivo Pharmacological Activity (Glucose lowering) | 97.5% of free insulin                             | 124.3% of free insulin                          | [16]                                               |

## In-Depth Analysis of Alternatives

### Polysarcosine (pSar)

Polysarcosine, a polypeptoid, has emerged as a leading alternative to PEG due to its excellent biocompatibility, biodegradability, and low immunogenicity.<sup>[1][17]</sup> Structurally, it is a polymer of N-methylated glycine, an endogenous amino acid.<sup>[17]</sup>

#### Performance Advantages:

- Reduced Immunogenicity: Studies have shown that pSar-conjugated proteins elicit a significantly lower antibody response compared to their PEGylated counterparts.<sup>[5][6][7][8]</sup>

- Improved Pharmacokinetics and Efficacy: In preclinical ADC models, pSar-based linkers have demonstrated superior pharmacokinetic profiles with lower clearance rates and enhanced antitumor activity compared to PEG linkers of similar length, particularly for high drug-to-antibody ratio (DAR) conjugates.[9][10]
- Enhanced Stability: pSar conjugation has been shown to stabilize proteins against proteolytic degradation, comparable to PEGylation.[5][6][7][8]

Visualization of pSar vs. PEG Structure:



[Click to download full resolution via product page](#)

**Figure 1.** Chemical structures of PEG and Polysarcosine repeating units.

## Polypeptide-Based Linkers

Polypeptide linkers, composed of natural amino acids, offer a high degree of tunability and biocompatibility.[1][11] Sequences like (Gly-Ser) $n$  are often used to create flexible and hydrophilic spacers.[11]

Performance Advantages:

- Biodegradability: Polypeptide linkers can be designed to be cleaved by specific enzymes, such as proteases, leading to the release of the payload and subsequent degradation into natural amino acids, minimizing long-term toxicity.[1][11]

- Low Immunogenicity: The use of naturally occurring amino acids generally results in a low risk of an immune response.[11]
- Tunable Properties: The amino acid sequence can be engineered to control the linker's length, flexibility, solubility, and cleavage sites for controlled drug release.[11] For example, incorporating glutamic acid and lysine residues can improve solubility.[18]

Visualization of a Polypeptide-Linked Bioconjugate:



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Zwitterionic gel encapsulation promotes protein stability, enhances pharmacokinetics, and reduces immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Zwitterionic Polymer Conjugates of a Protein Have Long Plasma Circulation | Semantic Scholar [semanticscholar.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Site-Specific Zwitterionic Polymer Conjugates of a Protein Have Long Plasma Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simple Protein Modification Using Zwitterionic Polymer to Mitigate the Bioactivity Loss of Conjugated Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]

- 18. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- To cite this document: BenchChem. [Beyond Polyethylene Glycol: A Comparative Guide to Alternative Linkers in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150724#alternatives-to-triethylene-glycol-monobenzyl-ether-in-bioconjugation>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)